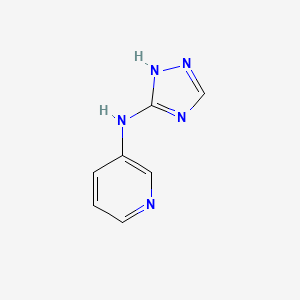

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine

説明

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine is a compound characterized by the presence of both triazole and pyridine moieties, which contribute to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 164.18 g/mol. The unique combination of the pyridine ring and the triazole structure enhances its interaction with biological targets, making it a compelling candidate for drug discovery.

Synthesis Methods

The synthesis of triazole derivatives, including this compound, has been extensively studied. Various methods have been developed to create these compounds through cyclization reactions involving hydrazones and primary amines . The efficiency of these methods often leads to high yields and purity of the desired products.

Anticancer Activity

Research has shown that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazole have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted that certain aryl-substituted 3-amino-1,2,4-triazoles showed not only antiproliferative activity but also antiangiogenic effects .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5-(Pyridin-3-yl)-4H-triazol-3-amine | A549 (Lung) | 10 | Antiproliferative |

| 5-(Pyridin-3-yl)-4H-triazol-3-amine | MCF7 (Breast) | 15 | Antiproliferative |

| Aryl-substituted triazoles | Various | 5 - 20 | Antiangiogenic |

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of triazole derivatives.

Antimicrobial and Antiviral Activities

Triazole compounds are recognized for their broad-spectrum antimicrobial activities. This compound has shown potential in inhibiting bacterial growth and viral replication. For example, similar triazole derivatives have been evaluated for their antiviral properties against influenza viruses by disrupting essential protein interactions within the viral replication process .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4H-triazol-3-yl)pyridin-3-amine | E. coli | 32 µg/mL |

| N-(4H-triazol-3-y)-pyridin-3-amines | S. aureus | 16 µg/mL |

These results indicate that modifications in the triazole structure can lead to enhanced antimicrobial potency.

Case Study: Anticancer Evaluation

In one study focused on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across various cell lines including A549 and MCF7 .

Case Study: Antiviral Potential

Another investigation explored the antiviral capabilities of triazole compounds against influenza viruses. The study found that specific derivatives effectively inhibited viral replication by interfering with protein-protein interactions necessary for viral assembly . This highlights the therapeutic potential of triazole-based compounds in treating viral infections.

科学的研究の応用

4H-1,2,4-triazoles and their derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They possess diverse biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities . Triazole building blocks are used in the synthesis of drugs, agrochemicals, dyes, and pharmaceuticals and also find application as corrosion inhibitors, stabilizers in polymers, and ligands in coordination chemistry . Moreover, triazoles are utilized in the development of materials with unique properties, such as conducting polymers and sensors .

Synthesis and Characterization

- Synthesis of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound is synthesized by mixing compound 1 with azide 2 in DMF, followed by the addition of sodium ascorbate and CuSO4·5H2O. The resulting precipitate is filtered and recrystallized to obtain the pure product 3 with a yield of 83% and a melting point of 151–152 °C .

- Characterization: The synthesized compound is characterized using 1H NMR, 13C NMR, HRMS, and X-ray diffraction (XRD). The XRD data indicates a triclinic structure with space group P −1 and specific unit cell parameters . Density functional theory (DFT) and Hirshfeld analysis are used to confirm the molecular and electronic structure .

Antibacterial Applications

- Triazole derivatives have demonstrated significant antibacterial activity . For instance, 3-(5-acylamino triazolyl)- 4 and 3-(5-benzylidineamino triazolyl)-naphthyridones 5 exhibit selectivity against Bacillus subtilis . The introduction of bromine at C-6 of the naphthyridinone skeleton enhances antibacterial activity .

- 5-substituted-3-pyridin-4-yl-1,2,4-triazoles 16 have shown comparable antibacterial activity to levofloxacin against B. subtilis, S. aureus, P. mirabilis, and S. typhi . Proteus mirabilis is particularly sensitive to these compounds .

- Amino-containing derivatives 18 exhibit potent inhibitory effects against S. aureus and E. coli, outperforming amoxicillin in some cases .

Antifungal Applications

- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity. Many of these compounds show greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa species .

Antituberculosis Applications

- 1,2,4-triazolyl pyridines are being developed as a new class of compounds for the treatment of tuberculosis . Aromatic nitro-1,2,4-triazolyl pyridines are activated by F420-dependent Ddn activity, similar to the drug pretomanid . Compounds containing non-nitro groups can circumvent the requirement for F420-dependent Ddn activity, offering a way to avoid this resistance mechanism .

Cosmetic Applications

- Cosmetic polymers, including synthetic, semi-synthetic, and natural polymers, are used in various cosmetic products . They can be found in make-up, skin and hair care products, and as modifiers and stabilizers . Polymers can also be used to prepare nanoparticles for the delivery of fragrances and other active nutrients .

特性

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。